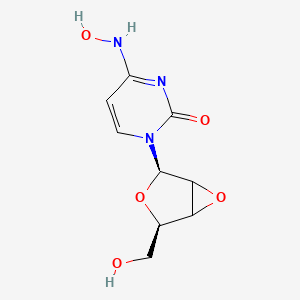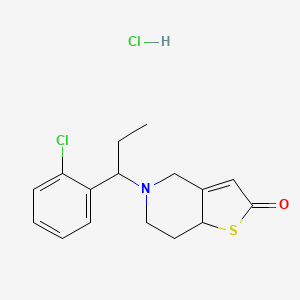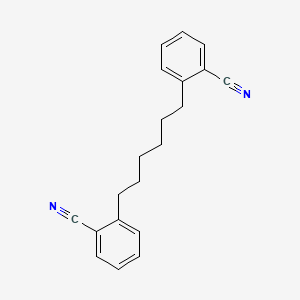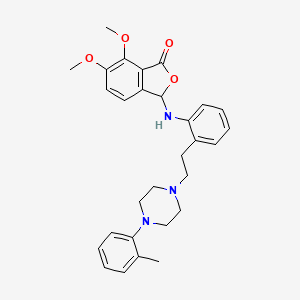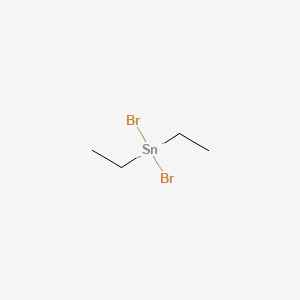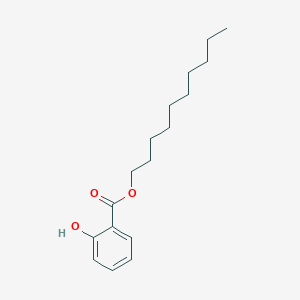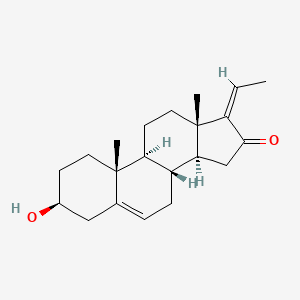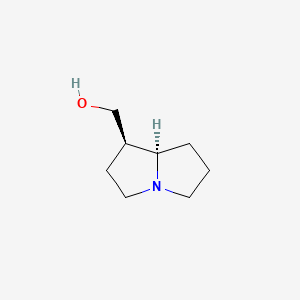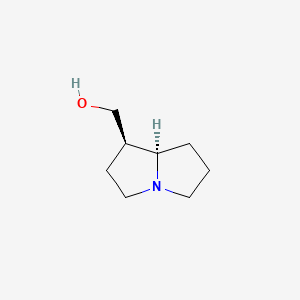
Lindelofidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their complex structures and diverse biological activities. These alkaloids are commonly found in plants and have been studied for their pharmacological properties as well as their potential toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the cyclization of hydroxylactam, prepared from succinic anhydride . The biosynthetic intramolecular Mannich reaction is a key step in the formation of the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited commercial application. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Lindelofidine has been studied for its anti-inflammatory and cytotoxic activities . It has shown potential in inhibiting nitric oxide production in macrophage cells, which is a key marker of inflammation . Additionally, this compound and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines .
Mécanisme D'action
Lindelofidine is structurally similar to other pyrrolizidine alkaloids such as laburnine and minalobine B . The main differences between this compound and laburnine lie in their stereochemistry; this compound has a cis-configuration at H-1 and H-8, while laburnine has a trans-configuration . These structural differences can influence their biological activities and pharmacological properties .
Comparaison Avec Des Composés Similaires
- Laburnine
- Minalobine B
- Nervosine XVI/XVII
- Nervosine XVIII/XIX
Lindelofidine’s unique stereochemistry and biological activities make it a compound of interest in the fields of medicinal chemistry and pharmacology.
Propriétés
Numéro CAS |
488-06-2 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
Clé InChI |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](CCN2C1)CO |
SMILES canonique |
C1CC2C(CCN2C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


